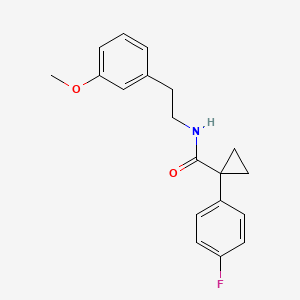

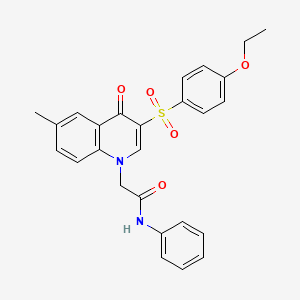

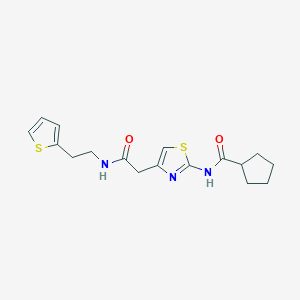

![molecular formula C10H14Cl2N4 B2388360 4-[1,2,4]Triazol-1-ilmetil-bencilamina dihidrocloruro CAS No. 1049720-38-8](/img/structure/B2388360.png)

4-[1,2,4]Triazol-1-ilmetil-bencilamina dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride” is a compound that has been receiving increased attention in the scientific community. It is an intermediate useful in organic synthesis and other chemical processes . This compound is related to a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have been synthesized and evaluated for their anticancer properties .

Synthesis Analysis

The synthesis of related compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported. These hybrids were successfully synthesized and their structures were established by NMR and MS analysis . The synthesis methods of 1,2,4-triazoles have been reviewed, featuring high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The structures of related 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Further structural analysis can be performed using techniques such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related 1,2,4-triazole derivatives have been described. For instance, the corresponding compound was heated in an oil bath with a suitable primer amine at reflux temperature for 2 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using IR and NMR spectroscopy . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazole hybrids, have shown inhibitory activities against cancer cell lines .

Mode of Action

It’s worth noting that related 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may influence pathways related to cell growth and death .

Pharmacokinetics

The compound’s molecular weight of 26115 might suggest good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation, as evidenced by the cytotoxic activities of related 1,2,4-triazole hybrids against cancer cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride in lab experiments is its potent biological activity. This compound has been shown to exhibit high efficacy against various microorganisms and cancer cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the research on 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a tool for studying the mechanisms of action of certain enzymes and proteins. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved biological activity and reduced toxicity.

Conclusion:

In conclusion, 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride is a promising compound that has gained significant attention in the field of scientific research. Its potent biological activity, potential as a therapeutic agent, and ability to inhibit the activity of certain enzymes and proteins make it an attractive target for further investigation. However, its potential toxicity and limitations in certain experimental settings must be taken into consideration. The future directions for research on this compound are numerous, and further investigation may lead to the discovery of new derivatives with improved biological activity and reduced toxicity.

Métodos De Síntesis

The synthesis of 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride can be achieved through several methods. One of the most commonly used methods is the reaction of benzylamine with 4-(azidomethyl)benzonitrile in the presence of a copper catalyst. This reaction results in the formation of the desired compound in good yield and purity.

Aplicaciones Científicas De Investigación

- Se sintetizó y evaluó una serie de híbridos de ácido 4-(1H-1,2,4-triazol-1-il)benzoico por su actividad anticancerígena . Algunos de estos híbridos exhibieron potentes efectos inhibitorios contra las líneas celulares cancerosas MCF-7 y HCT-116, con valores de IC50 que van desde 15,6 a 23,9 µM. Notablemente, los compuestos más potentes demostraron efectos citotóxicos débiles hacia las células normales, lo que los convierte en candidatos prometedores para su desarrollo futuro.

- Se han explorado los derivados de 1,2,4-triazol, incluida la [4-(1H-1,2,4-triazol-1-ilmetil)fenil]metanamina dihidrocloruro, por sus propiedades antimicrobianas . Estos compuestos exhiben un amplio espectro de actividad contra bacterias y hongos, lo que los convierte en posibles candidatos para nuevos agentes antimicrobianos.

- Los estudios computacionales han sugerido que los derivados de 1,2,4-triazol pueden inhibir las enzimas oxidorreductasas, que desempeñan funciones cruciales en los procesos celulares . En particular, las interacciones con los residuos del sitio activo mejoran las actividades antibacterianas y antifúngicas.

- Los derivados de 1,2,4-triazol se han explorado como posibles analgésicos, antisépticos, diuréticos y agentes antidiabéticos . La investigación adicional podría descubrir usos terapéuticos adicionales para este compuesto.

Propiedades anticancerígenas

Actividad antimicrobiana

Inhibición de la oxidorreductasa

Otras aplicaciones terapéuticas

Propiedades

IUPAC Name |

[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUVNZZIICIIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN2C=NC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

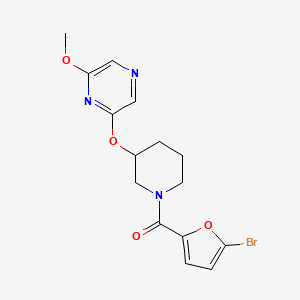

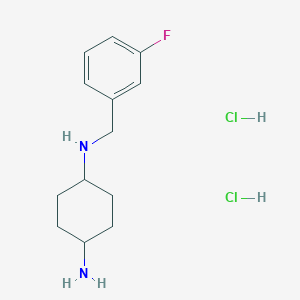

![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)

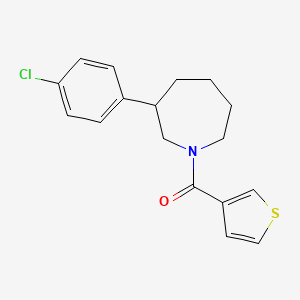

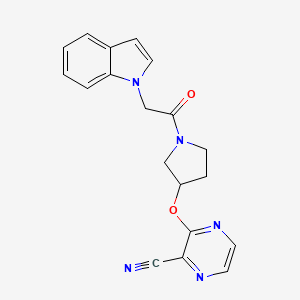

![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)

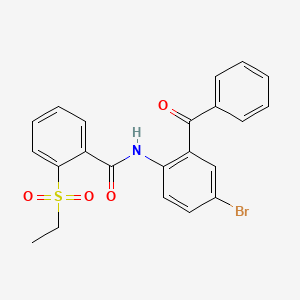

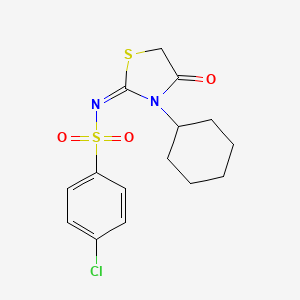

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)